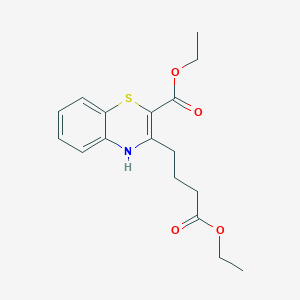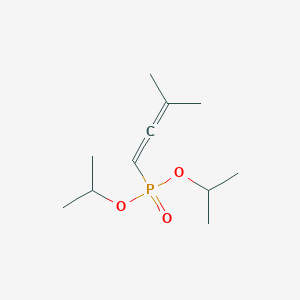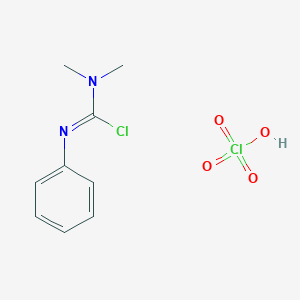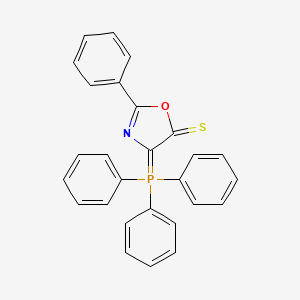
2,3-Dimethoxy-4a,5,6,7,8,8a-hexahydro-5,8-methano-1,4-benzodithiine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethoxy-4a,5,6,7,8,8a-hexahydro-5,8-methano-1,4-benzodithiine is a complex organic compound with a unique structure It is characterized by the presence of two methoxy groups and a hexahydro-5,8-methano-1,4-benzodithiine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-4a,5,6,7,8,8a-hexahydro-5,8-methano-1,4-benzodithiine typically involves multiple steps. One common method includes the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. This reaction is often catalyzed by Lewis acids such as aluminum chloride. The resulting intermediate undergoes further cyclization and functionalization to introduce the methoxy groups and complete the hexahydro-5,8-methano-1,4-benzodithiine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethoxy-4a,5,6,7,8,8a-hexahydro-5,8-methano-1,4-benzodithiine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Aplicaciones Científicas De Investigación
2,3-Dimethoxy-4a,5,6,7,8,8a-hexahydro-5,8-methano-1,4-benzodithiine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It may be explored for its potential therapeutic properties, including its use as a drug candidate or as a lead compound for drug development.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethoxy-4a,5,6,7,8,8a-hexahydro-5,8-methano-1,4-benzodithiine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Tetramethyl acetyloctahydronaphthalenes: These compounds have a similar core structure but differ in the presence of additional methyl groups and functional groups.
2-Naphthalenemethanol: This compound shares a similar naphthalene core but differs in the presence of hydroxyl and methyl groups.
Atractylone: This compound has a similar bicyclic structure but differs in the presence of a methylene group and other functional groups.
Uniqueness
2,3-Dimethoxy-4a,5,6,7,8,8a-hexahydro-5,8-methano-1,4-benzodithiine is unique due to its specific arrangement of methoxy groups and the hexahydro-5,8-methano-1,4-benzodithiine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
68438-08-4 |
|---|---|
Fórmula molecular |
C11H16O2S2 |
Peso molecular |
244.4 g/mol |
Nombre IUPAC |
4,5-dimethoxy-3,6-dithiatricyclo[6.2.1.02,7]undec-4-ene |
InChI |
InChI=1S/C11H16O2S2/c1-12-10-11(13-2)15-9-7-4-3-6(5-7)8(9)14-10/h6-9H,3-5H2,1-2H3 |
Clave InChI |
MXAHOWFJZBNMOE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(SC2C3CCC(C3)C2S1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[(4-chlorophenyl)(methyl)amino]benzoate](/img/structure/B14459502.png)
![Benzenamine, 4-[(5-nitro-2-thiazolyl)azo]-](/img/structure/B14459504.png)
![5-[(Benzylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B14459508.png)







![3-[5-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]quinoxalin-2(3H)-one](/img/structure/B14459591.png)



